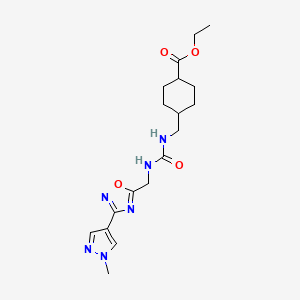![molecular formula C11H13N3O3S B2847570 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide CAS No. 1421441-92-0](/img/structure/B2847570.png)
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6,7-Dihydro-4H-Pyrano[4,3-D]Thiazol-2-Ylamine” is a chemical compound with the molecular formula C6H8N2OS . It has an average mass of 156.206 Da and a monoisotopic mass of 156.035736 Da .
Synthesis Analysis
There is a paper that discusses the synthesis of a similar compound . The solid was gathered and crystallized from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C .Molecular Structure Analysis
The molecular structure of “6,7-Dihydro-4H-Pyrano[4,3-D]Thiazol-2-Ylamine” consists of 6 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The compound “6,7-Dihydro-4H-Pyrano[4,3-D]Thiazol-2-Ylamine” has a molecular weight of 156.21 . It is a solid at room temperature and should be stored in a refrigerator .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Heterocyclic chemistry is a pivotal area of organic chemistry due to its relevance in the development of pharmaceuticals, agrochemicals, and other bioactive molecules. The synthesis and functionalization of pyrazoles, pyridines, and pyrimidines are of particular interest due to their wide range of biological activities.
For example, the synthesis of pyrazolo[3,4-d]pyrimidines, including allopurinol and oxyallopurinol, involves the reaction of various α-cyano-β-ethoxyacrylamides with hydrazine and substituted hydrazines, leading to compounds with significant pharmaceutical applications (Hildick & Shaw, 1971).
Antimicrobial and Antibacterial Activities
The development of new antimicrobial and antibacterial agents is crucial due to the rising resistance against existing drugs. Research on heterocyclic compounds has shown promising results in this domain. For instance, novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide displayed promising antibacterial activity against various bacterial strains, demonstrating the potential of such compounds in addressing microbial resistance (Palkar et al., 2017).
Antifungal and Anticancer Activities
Heterocyclic compounds also exhibit significant antifungal and anticancer properties. The synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the versatility of these compounds in developing therapeutic agents with specific biological activities (Rahmouni et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide are currently unknown
Biochemical Pathways
Without specific information on the compound’s targets, it is challenging to determine the exact biochemical pathways affected by this compound . Once the targets are identified, it will be possible to map out the biochemical pathways involved.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would be dependent on the compound’s targets and mode of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets . .
properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c15-9-2-1-7(12-9)10(16)14-11-13-6-3-4-17-5-8(6)18-11/h7H,1-5H2,(H,12,15)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZOKWORATXZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=NC3=C(S2)COCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate](/img/structure/B2847487.png)
![Methyl 2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzenecarboxylate](/img/structure/B2847488.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2847489.png)

![3,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2847499.png)
![3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2847501.png)

![Methyl 3-[(2,2-dimethoxyethyl)amino]propanoate](/img/structure/B2847503.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(pyrazin-2-yl)methanone](/img/structure/B2847504.png)


![2-[2-(3-Bromo-2-thienyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2847507.png)

![3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2847510.png)